(2R,4S)-4-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
(2R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O6/c1-18(2,3)26-17(24)20-10-13(9-14(20)15(21)22)19-16(23)25-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,23)(H,21,22)/t13-,14+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRRDHBQRJQRRO-UONOGXRCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2R,4S)-4-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a pyrrolidine derivative with potential therapeutic applications. Its structure features a benzyloxycarbonyl group and a tert-butoxycarbonyl moiety, which may influence its biological properties. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and relevant case studies.
- Chemical Formula: C19H26N2O6
- Molecular Weight: 378.43 g/mol
- CAS Number: 1987310-41-7
- PubChem CID: 14842627
Structure
The compound's structure can be represented as follows:
Anti-Fibrotic Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anti-fibrotic activity. For instance, compounds with similar structures demonstrated inhibition of collagen synthesis in hepatic fibrosis models. In vitro studies showed that these compounds could reduce the expression of fibrosis markers such as COL1A1 and α-SMA in LX-2 cells, a human hepatic stellate cell line.
Key Findings:
- Inhibition Rates: Compounds exhibited inhibition rates ranging from 66.72% to 97.44% against COL1A1 compared to controls like EGCG (36.46%) and L-Asp (11.33%) .
- Mechanism of Action: The anti-fibrotic effects were linked to the modulation of the IKKβ-NF-κB signaling pathway, which is crucial in inflammatory responses and fibrosis progression .
Cytotoxicity and Safety Profile
The cytotoxicity of the compound was assessed using the SRB assay in LX-2 cells. The results indicated that while some derivatives had a low effective dose (IC50), others exhibited high safety profiles with considerable selectivity indices (SI). For example:
- Compound 41 had an IC50 of 30 μmol/L.
- Compound 8a showed a CC50 of 13 mmol/L, indicating high in vitro safety .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies revealed that modifications at specific positions on the pyrrolidine ring significantly impacted biological activity. For instance:
- The presence of a benzyloxycarbonyl group enhanced the inhibitory activity against fibrosis markers.
- Alterations to the carboxyl group influenced solubility and bioavailability without compromising efficacy .
Study 1: Hepatic Fibrosis Model
In a controlled study on liver fibrosis induced by TGFβ1 in LX-2 cells, treatment with the compound resulted in:
- Significant reduction in fibronectin and COL1A1 protein levels.
- Decreased mRNA expression of fibrosis-related genes .
Study 2: Comparative Analysis with Other Compounds
A comparative analysis highlighted that while traditional anti-fibrotic agents like EGCG showed limited efficacy, the tested pyrrolidine derivatives demonstrated superior potency. This suggests potential for development into therapeutic agents for liver diseases.
Comparison with Similar Compounds
Stereochemical Variants
- (2S,4S)-1-((Benzyloxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid (CAS 281666-44-2) Key Difference: The (2S,4S) stereochemistry versus (2R,4S) in the target compound. Impact: Altered spatial arrangement affects binding to chiral targets (e.g., enzymes) and crystallization behavior .
Substituent Modifications
- (2R,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid (CAS 681128-50-7) Key Difference: Fluorine replaces the Cbz-amino group at position 3. Impact: Reduced molecular weight (233.24 g/mol vs.
- (2S,4R)-4-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid Key Difference: A bromobenzyl group substitutes the Cbz-amino moiety.
- (2S,4S)-1-(tert-butoxycarbonyl)-4-(2-chloro-5-methylphenoxy)pyrrolidine-2-carboxylic acid (CAS 1217627-98-9) Key Difference: Chloro-methylphenoxy group at position 4.
Protective Group Variations
- (2S,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (CAS 132622-66-3) Key Difference: Lacks the Cbz group; free amino group at position 4. Impact: Higher polarity and reactivity, making it prone to oxidation or undesired side reactions in synthesis .
- (2S,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (CAS 13504-86-4) Key Difference: Hydroxyl group replaces the Boc-protected amino group. Impact: Increased solubility in polar solvents but reduced stability under acidic conditions .
Molecular Weight and Solubility
Preparation Methods
Lysine-ε-Aminotransferase-Catalyzed Cyclization
L-Ornithine Oxidase-Mediated Oxidation
-
Substrate : N-α-Boc-L-ornithine.
-
Enzyme : Recombinant Pichia pastoris L-ornithine oxidase (E.C. 1.4.3.16).
-
Reaction : Direct oxidation to N-Boc-5-hydroxy-L-proline, avoiding racemization.
Chemical Synthesis Routes
Linear Synthesis via γ-Amino Acid Intermediates
This route constructs the pyrrolidine ring from γ-amino acids, enabling precise stereocontrol.
Step 1: Cbz Protection of γ-Amino Acid
Step 2: Boc Protection of Secondary Amine
Step 3: Intramolecular Cyclization
Step 1: Boc Protection of Pyrrolidine
Step 2: Cbz Protection of Secondary Amine
Stereochemical Control Strategies
Industrial-Scale Optimization
Continuous Flow Synthesis
Green Chemistry Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| E-factor | 32 | 18 |
| Atom Economy (%) | 64 | 78 |
| Solvent Volume (L/kg) | 120 | 65 |
Data adapted from patent US20160145208A1.
Analytical Validation
Chromatographic Purity Assessment
Stereochemical Confirmation
Comparative Evaluation of Methods
| Parameter | Enzymatic Route | Chemical Synthesis |
|---|---|---|
| Overall Yield (%) | 52–58 | 45–50 |
| Stereoselectivity (% ee) | 85–90 | 92–99 |
| Process Cost ($/kg) | 3200 | 2800 |
| Environmental Impact | Moderate | High |
-
Trade-offs : Enzymatic methods offer greener profiles but lower yields compared to chemical synthesis.
Challenges and Mitigation Strategies
Racemization During Cyclization
Q & A
Q. What are the recommended synthetic strategies for preparing (2R,4S)-4-(((benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid?
- Methodological Answer : The synthesis typically involves sequential protection of the pyrrolidine ring. First, the tert-butoxycarbonyl (Boc) group is introduced at the N1 position via Boc-anhydride in a basic medium (e.g., DCM with DMAP). The C4 amino group is then protected using benzyloxycarbonyl (Cbz) via a carbodiimide-mediated coupling (e.g., DCC or EDC with HOBt) . Stereochemical control at the 2R and 4S positions is achieved using chiral auxiliaries or asymmetric hydrogenation. Purification via flash chromatography (hexanes/EtOAc gradients) is critical to isolate diastereomerically pure products .
Q. How should researchers characterize the purity and stereochemical integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95% by area under the curve) .
- NMR : Confirm stereochemistry via - and -NMR, focusing on coupling constants (e.g., and ) and NOE interactions .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H] = ~435.4 g/mol based on CHNO) .
Advanced Research Questions
Q. How does the stereochemistry of the pyrrolidine ring influence conformational stability in solution?
- Methodological Answer : The 2R,4S configuration imposes torsional strain, favoring a twisted envelope conformation. Use dynamic NMR experiments (variable-temperature -NMR) to study ring puckering and rotational barriers. Compare with computational models (DFT or MD simulations) to correlate observed chemical shifts with predicted conformers . The Boc and Cbz groups sterically hinder free rotation, stabilizing specific conformations critical for peptide backbone mimicry .
Q. What stability challenges arise during storage, and how can they be mitigated?
- Methodological Answer : The compound is hygroscopic and prone to hydrolysis of the Cbz group under acidic/basic conditions. Store under inert gas (N/Ar) at –20°C in anhydrous DMF or DMSO. Monitor degradation via TLC (silica gel, EtOAc/hexanes) or LC-MS for free amine formation. Avoid prolonged exposure to light, as UV irradiation may cleave the Boc group .
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Methodological Answer : Discrepancies in NMR signals (e.g., split peaks or unexpected shifts) often stem from residual solvents, diastereomeric impurities, or rotameric equilibria. Strategies include:
- Solvent Screening : Use deuterated DMSO or CDCl to minimize solvent effects.
- Decoupling Experiments : Identify scalar couplings contributing to signal splitting.
- Chiral Derivatization : Convert the compound to a diastereomeric mixture (e.g., using Mosher’s acid) for unambiguous stereochemical assignment .
Q. What role does this compound play in designing peptidomimetic inhibitors?
- Methodological Answer : The rigid pyrrolidine scaffold mimics proline residues in peptides, enhancing metabolic stability. The Cbz-protected amine serves as a handle for further functionalization (e.g., coupling to kinase-targeting motifs via amide bonds). In drug discovery, this compound is a key intermediate for synthesizing protease inhibitors or allosteric modulators, as demonstrated in kinase inhibitor derivatization .
Data Contradiction Analysis
Q. How should researchers address inconsistent yields in multi-step syntheses?
- Methodological Answer : Low yields often arise from incomplete protection/deprotection or side reactions (e.g., racemization). Optimize reaction conditions:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
